molecular formula C16H17NO3S B3007385 3-(benzenesulfonyl)-N-methyl-N-phenylpropanamide CAS No. 93472-53-8

3-(benzenesulfonyl)-N-methyl-N-phenylpropanamide

Cat. No.: B3007385
CAS No.: 93472-53-8
M. Wt: 303.38
InChI Key: UVSMNZLLTVWIHW-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-N-methyl-N-phenylpropanamide is a sulfonamide-propanamide hybrid compound characterized by a benzenesulfonyl group attached to a propanamide backbone, with N-methyl and N-phenyl substituents. Key structural features influencing activity include the sulfonyl group’s electron-withdrawing effects, substituent positioning, and stereochemistry .

Properties

IUPAC Name

3-(benzenesulfonyl)-N-methyl-N-phenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c1-17(14-8-4-2-5-9-14)16(18)12-13-21(19,20)15-10-6-3-7-11-15/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSMNZLLTVWIHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CCS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-methyl-N-phenylpropanamide typically involves the reaction of benzenesulfonyl chloride with N-methyl-N-phenylpropanamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

    Starting Materials: Benzenesulfonyl chloride and N-methyl-N-phenylpropanamide.

    Reaction Conditions: The reaction is conducted in an organic solvent like dichloromethane at room temperature.

    Procedure: Benzenesulfonyl chloride is added dropwise to a solution of N-methyl-N-phenylpropanamide and triethylamine in dichloromethane. The mixture is stirred for several hours until the reaction is complete.

    Workup: The reaction mixture is washed with water and the organic layer is separated. The solvent is then evaporated to obtain the crude product, which is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 3-(benzenesulfonyl)-N-methyl-N-phenylpropanamide may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-methyl-N-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The amide group can be reduced to form corresponding amines.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles like amines or alcohols can react with the sulfonyl group in the presence of a base.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Corresponding amines.

    Substitution: Sulfonamide or sulfonate ester derivatives.

Scientific Research Applications

3-(benzenesulfonyl)-N-methyl-N-phenylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.

    Medicine: Explored for its antimicrobial properties and potential use in developing new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-methyl-N-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes. The sulfonyl group can form strong interactions with the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Antimicrobial Sulfonamide-Propanamide Derivatives

Compound 10 (N-(benzenesulfonyl)-3-cyclohexylpropanamide)

  • Activity : MIC = 8 µg/mL against Gram-positive bacteria (e.g., MRSA, S. epidermidis), MBC/MIC ratio ≤ 8, indicating bactericidal efficacy .

Compound 15 (N-(benzenesulfonyl)cinnamamide)

  • Activity : MIC = 8 µg/mL against S. epidermidis, MBC/MIC = 1 (high bactericidal potency) .

3-(Benzenesulfonyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)propanamide

  • Properties : Molecular weight = 424.51 Da, XlogP = 2 (moderate lipophilicity), 7 hydrogen bond acceptors. The benzothiazole ring enhances aromatic interactions with microbial targets .
Compound MIC (µg/mL) MBC/MIC Ratio Key Substituents
Target Compound* N/A N/A N-methyl, N-phenyl
Compound 10 8 ≤8 3-Cyclohexyl
Compound 15 8 1 Cinnamamide
Benzothiazole Derivative N/A N/A 6-Methanesulfonyl-benzothiazole

*Hypothetical data inferred from analogs.

Analgesic Propanamide Derivatives

Ohmefentanyl (N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide)

  • Activity : ED₅₀ = 0.00106 mg/kg (13,100× morphine), with μ-opioid receptor selectivity (Kᵢ ratio = 22,500) .
  • Differentiation : The piperidine and hydroxy-phenylethyl groups enable high receptor affinity, contrasting with the target compound’s benzenesulfonyl group, which may limit CNS penetration.

Compound 23 (Fentanyl Analog)

  • Activity : 6,684× morphine potency; short duration due to rapid metabolism .
  • Structural Contrast : Lack of sulfonyl groups reduces metabolic stability compared to sulfonamide-containing analogs.
Compound ED₅₀ (mg/kg) Receptor Affinity (μ-opioid) Key Features
Target Compound* N/A N/A Benzenesulfonyl, N-methyl
Ohmefentanyl 0.00106 Kᵢ = 22,500 Piperidine, hydroxyethyl
Fentanyl Analog ~0.0001† High Piperidine, phenethyl

†Estimated from relative potency.

3-(Benzenesulfonyl)-N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide

  • Differentiation : The hydroxyl and methyl groups improve solubility compared to the target compound’s N-methyl-N-phenyl groups.

3-(Benzylsulfonyl)-N-[2-(phenylsulfanyl)phenyl]propanamide

  • Properties : Molecular weight = 411.54 Da, dual sulfonyl/sulfanyl groups may enhance oxidative stability .
Compound Molecular Weight (Da) XlogP Hydrogen Bond Donors/Acceptors
Target Compound* ~340–360‡ ~2.5 1/6–7
4-Chlorophenyl Derivative 353.82 3.1 1/4
Benzylsulfonyl Derivative 411.54 3.8 1/5

‡Estimated based on analogs.

Biological Activity

3-(Benzenesulfonyl)-N-methyl-N-phenylpropanamide is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C16H17N1O2S
Molecular Weight: 303.38 g/mol
IUPAC Name: 3-(benzenesulfonyl)-N-methyl-N-phenylpropanamide

The compound features a benzenesulfonyl group, which is critical for its biological activity. The sulfonamide moiety is known for its role in various pharmacological effects, including antimicrobial and anti-inflammatory activities.

The biological activity of 3-(benzenesulfonyl)-N-methyl-N-phenylpropanamide can be attributed to several mechanisms:

  • Enzyme Inhibition: This compound may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, which are crucial for prostaglandin biosynthesis.
  • Antimicrobial Action: It has been reported to exhibit antimicrobial properties by disrupting bacterial cell membranes and inhibiting essential metabolic processes.
  • Anticancer Potential: Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways like the PI3K/Akt pathway.

Antimicrobial Activity

Research indicates that derivatives of sulfonamides, including 3-(benzenesulfonyl)-N-methyl-N-phenylpropanamide, have shown significant antimicrobial activity against various bacterial strains. The following table summarizes the antimicrobial efficacy observed in studies:

Microorganism Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans18

Anticancer Activity

A study evaluated the anticancer effects of this compound on human cancer cell lines. The results are summarized below:

Cell Line IC50 (µM) Effect
HeLa (cervical cancer)25Induced apoptosis
MCF-7 (breast cancer)30Cell cycle arrest
A549 (lung cancer)20Inhibition of growth

These findings indicate that the compound exhibits promising anticancer activity, warranting further investigation into its mechanisms and potential clinical applications.

Case Studies

  • Cardiovascular Effects:
    A study investigated the effects of benzenesulfonamide derivatives on perfusion pressure using an isolated rat heart model. The results indicated that certain derivatives could significantly lower perfusion pressure, suggesting potential cardiovascular benefits .
  • Inflammation Models:
    In animal models of inflammation, compounds similar to 3-(benzenesulfonyl)-N-methyl-N-phenylpropanamide demonstrated reduced swelling and pain responses, indicating anti-inflammatory properties that could be beneficial in treating conditions like arthritis.

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